4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chloro group and a 3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl side chain, which contributes to its distinctive properties.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters and modulating various physiological processes.
Mode of Action
The compound interacts with its targets through its phenylpiperazine moiety . This interaction can lead to the blocking of α receptors, thereby inhibiting their normal function . The specific changes resulting from this interaction depend on the type of α receptor and the physiological process it regulates.
Biochemical Pathways
The compound may affect the cholinergic synapsis in vertebrates, which is responsible for the transmission of neural pulses . By interacting with α receptors, the compound could potentially influence the release of neurotransmitters like acetylcholine, thereby affecting the functioning of the nervous system .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by α receptors. For instance, by blocking α receptors, the compound could potentially alter neural transmission, which could have various downstream effects depending on the specific physiological process involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Alkylation: The sulfonylated piperazine is alkylated with 3-chloropropylamine to form the desired side chain.
Amidation: Finally, the alkylated product is reacted with 4-chlorobenzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-(piperazin-1-yl)propyl)benzamide: Lacks the sulfonyl and fluorophenyl groups, resulting in different chemical properties and biological activities.
N-(3-(4-fluorophenyl)piperazin-1-yl)benzamide:
Uniqueness
4-chloro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPNRVLVGZWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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